

5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylic acid, with the CAS number 89-55-4, is a brominated derivative of salicylic acid. This monograph provides an in-depth technical overview of its chemical and physical properties, spectral data, safety and handling information, and key applications with a focus on its role as a synthetic intermediate and its potential biological activities. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

5-Bromosalicylic acid is a white to off-white crystalline solid.^[1] Its core structure consists of a salicylic acid backbone with a bromine atom substituted at the 5-position of the benzene ring.

Table 1: Physicochemical Properties of **5-Bromosalicylic Acid**

Property	Value	Reference(s)
CAS Number	89-55-4	[2],[3]
Molecular Formula	C ₇ H ₅ BrO ₃	[3],[4]
Molecular Weight	217.02 g/mol	[2],[4]
Melting Point	159-162 °C	[2],[5]
Appearance	White to off-white crystalline solid/powder	[1],[6]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.	[1]
pKa	2.61 (25°C)	[5]

Table 2: Spectral Data of **5-Bromosalicylic Acid**

Spectral Data Type	Key Features	Reference(s)
¹ H NMR	Spectra available in databases like NMRShiftDB.	[4]
IR Spectra (FTIR)	Spectra available, typically showing characteristic peaks for hydroxyl, carboxyl, and aromatic C-H and C-Br bonds.	[4]
Mass Spectrometry (GC-MS)	Spectral data is available for identification and analysis.	[7]

Safety and Handling

5-Bromosalicylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as an N95 respirator), should be worn when handling this compound.[2][5]

Table 3: GHS Hazard Information for **5-Bromosalicylic Acid**

Hazard Statement	Code	Description	Reference(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[4]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[4]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation	[4]

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[6\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of 5-Bromosalicylic Acid

A common method for the synthesis of **5-bromosalicylic acid** involves the bromination of salicylic acid. The following is a general experimental protocol:

Materials:

- Salicylic acid
- Liquid bromine
- Dibromoethane
- Glacial acetic acid (optional, as a second solvent)
- Round-bottom flask
- Stirrer
- Heating mantle

- Condenser
- Filtration apparatus

Procedure:

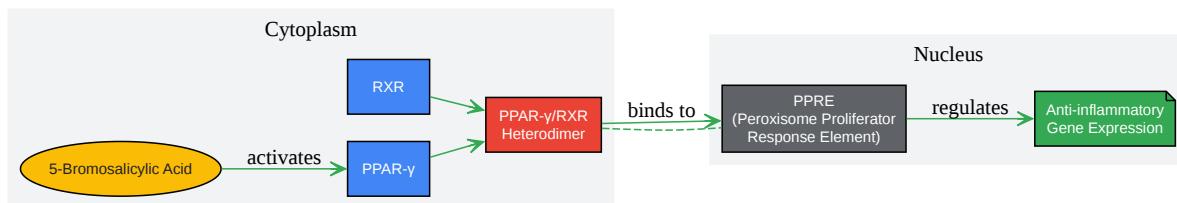
- Dissolve salicylic acid in dibromoethane in a round-bottom flask equipped with a stirrer and condenser.
- Heat the solution to approximately 80°C.
- Slowly add a solution of liquid bromine dissolved in dibromoethane to the heated salicylic acid solution over a period of several hours while stirring.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.
- Cool the reaction mixture to approximately 15°C to allow the **5-bromosalicylic acid** to crystallize.
- Separate the crystalline product by filtration.
- Wash the collected crystals with water or fresh dibromoethane.
- Dry the purified **5-bromosalicylic acid**.

This protocol is adapted from a patented synthesis method and may require optimization for specific laboratory conditions.

Application in the Synthesis of Honokiol

5-Bromosalicylic acid serves as a key starting material for the synthesis of honokiol, a biphenyl-type neolignan with neurotrophic and other biological activities.^[10] The synthesis often involves a Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow for Honokiol Synthesis:

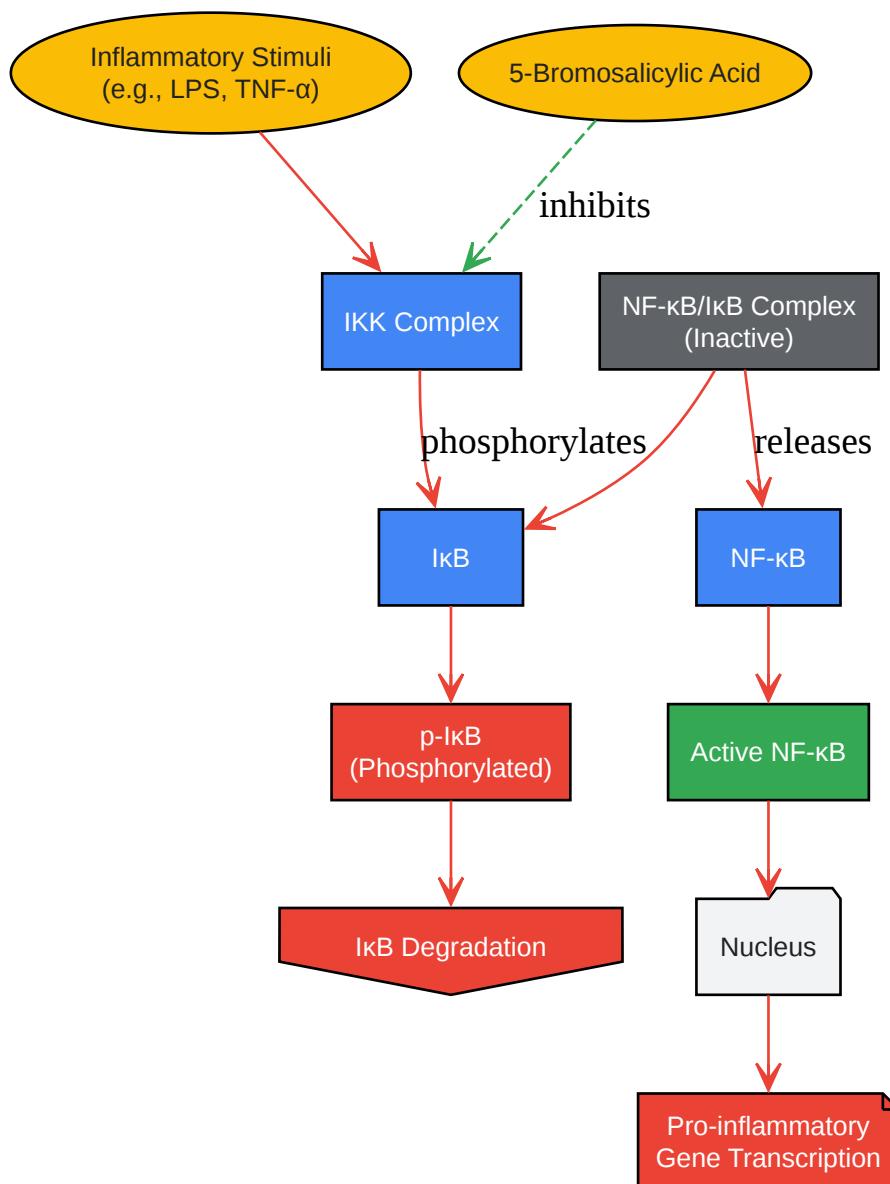

Caption: Conceptual workflow for the synthesis of Honokiol from **5-Bromosalicylic acid**.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **5-bromosalicylic acid** are limited, its structural similarity to other salicylic acid derivatives, such as 5-aminosalicylic acid (5-ASA), suggests potential mechanisms of action, particularly in anti-inflammatory responses. The anti-inflammatory effects of salicylates are often attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ) and the Nuclear Factor-kappa B (NF- κ B) signaling pathways.

Proposed Anti-inflammatory Mechanism via PPAR- γ Activation

PPAR- γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR- γ can lead to the suppression of pro-inflammatory gene expression. It is plausible that **5-bromosalicylic acid**, like 5-ASA, could act as a PPAR- γ agonist.



[Click to download full resolution via product page](#)

Caption: Proposed PPAR- γ activation pathway by **5-Bromosalicylic acid**.

Proposed Anti-inflammatory Mechanism via NF- κ B Inhibition

The NF- κ B pathway is a central regulator of inflammatory responses. Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF- κ B activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2017070568A1 - Improved synthesis of honokiol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial and Cytotoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds - Europub [europub.co.uk]
- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]
- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146069#5-bromosalicylic-acid-cas-number-89-55-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com